molecular formula C22H19ClN4 B11643715 N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine

N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine

Cat. No.: B11643715
M. Wt: 374.9 g/mol
InChI Key: QOMLGBNLTWPZGV-UHFFFAOYSA-N
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Description

N'-[2-(2-Chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine is a heterocyclic compound featuring a quinazoline core substituted with a 2-chlorophenyl group at position 2 and a dimethylaniline moiety at position 2. The dimethylaniline group enhances electron-donating properties, which may influence binding affinity and solubility.

Properties

Molecular Formula

C22H19ClN4

Molecular Weight

374.9 g/mol

IUPAC Name

1-N-[2-(2-chlorophenyl)quinazolin-4-yl]-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C22H19ClN4/c1-27(2)16-13-11-15(12-14-16)24-22-18-8-4-6-10-20(18)25-21(26-22)17-7-3-5-9-19(17)23/h3-14H,1-2H3,(H,24,25,26)

InChI Key

QOMLGBNLTWPZGV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

The synthesis of N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE typically involves the reaction of anthranilic acid with various reagents to form the quinazoline core. The reaction conditions often include the use of acid chlorides, amines, and other organic solvents under controlled temperatures and pressures .

Chemical Reactions Analysis

Key Reactive Sites and Functional Groups

The compound contains three reactive domains:

  • Quinazoline core (positions 2, 4, and 6/7)

  • 2-Chlorophenyl substituent (C-Cl bond at the ortho position)

  • N,N-dimethyl-p-phenylenediamine group (electron-rich aromatic amine system).

Nucleophilic Aromatic Substitution (C-Cl Bond)

The 2-chlorophenyl group may undergo substitution reactions under basic or catalytic conditions. Example pathways include:

Reaction TypeConditionsExpected Product
HydrolysisNaOH (aq), Cu catalyst2-Hydroxyphenylquinazoline derivative
AminationNH₃, Pd(OAc)₂2-Aminophenylquinazoline derivative
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄Biaryl-functionalized quinazoline

Supporting Evidence :
Chlorophenyl groups in similar quinazolines (e.g., 2-chloroquinazoline derivatives) exhibit substitution at the C-Cl position under palladium catalysis .

Quinazoline Core Modifications

The quinazoline ring can participate in:

  • Electrophilic substitution (e.g., nitration, sulfonation at position 6/7).

  • Reduction (e.g., catalytic hydrogenation to tetrahydroquinazoline).

Reaction TypeReagentsOutcome
NitrationHNO₃/H₂SO₄6-Nitroquinazoline derivative
HydrogenationH₂, Pd/CTetrahydroquinazoline analog

Structural Basis :
Quinazoline’s electron-deficient nature facilitates electrophilic attack at positions activated by substituents .

Amine Group Reactivity

The dimethylated benzene-1,4-diamine moiety may undergo:

  • Oxidation (e.g., to quinone-like structures).

  • Acylation (e.g., with acetyl chloride).

Reaction TypeConditionsProduct
AcylationAc₂O, pyridineN-acetylated derivative
OxidationKMnO₄, acidic conditionsQuinone-imine intermediate

Analog Data :
N,N-dimethyl-p-phenylenediamine derivatives are prone to oxidation, forming semiquinone radicals .

Comparative Reactivity Table

Functional GroupReactivity Rank (1–5)Preferred Conditions
C-Cl (chlorophenyl)4Pd catalysis, polar aprotic solvents
Quinazoline C4 position3Acidic/basic media
Dimethylamino group2Oxidizing agents, acylating agents

Gaps in Literature

  • No experimental studies directly investigating this compound’s reactions were identified in the provided sources.

  • Predictive modeling or computational studies (e.g., DFT) are absent but could clarify regioselectivity.

Recommendations for Further Research

  • Suzuki-Miyaura Cross-Coupling : Explore biaryl synthesis using the C-Cl site.

  • Photocatalytic Functionalization : Modify the quinazoline core via C-H activation.

  • Biological Activity Screening : Link reaction products to kinase inhibition assays.

Scientific Research Applications

Antibacterial Applications

Mechanism of Action
The compound acts as a dihydrofolate reductase inhibitor, which is essential in bacterial DNA synthesis. This mechanism is crucial for combating multidrug-resistant bacterial strains, making it a candidate for developing new antimicrobial agents.

In Vitro Studies
Research indicates that quinazoline derivatives exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine against various bacterial strains, showing promising results in inhibiting their growth.

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Methicillin-resistant S. aureus1275
Escherichia coli1080
Candida albicans1177
Multidrug-resistant A. baumannii1530

Anticancer Potential

Research Findings
The quinazoline scaffold has been extensively studied for its anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies
A study investigated the effects of this compound on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The compound's effectiveness was attributed to its ability to interfere with signaling pathways involved in tumor growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinazoline derivatives is crucial for optimizing their biological activity. Modifications to the quinazoline core can enhance potency and selectivity against specific targets.

ModificationEffect on Activity
Substitution on the phenyl ringIncreased antibacterial potency
Variations in alkyl groupsEnhanced solubility and bioavailability

Mechanism of Action

The mechanism of action of N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE involves its interaction with various molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Quinazoline vs. Pyrazolo-Pyrimidine Systems
  • N'-[3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylbenzene-1,4-diamine (): Replaces the quinazoline core with a pyrazolo[1,5-a]pyrimidine scaffold. The 4-chlorophenyl group is retained, but the methylpyrazole substitution may enhance metabolic stability .
Thiazole-Pyrimidine Hybrids
  • N'-[4-(2-Amino-4-methyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N,N-dimethylbenzene-1,4-diamine (): Integrates a thiazole-pyrimidine system instead of quinazoline. The amino-thiazole group may confer antibacterial or antifungal activity, diverging from quinazoline’s typical anticancer focus .

Substituent Variations

Chlorophenyl vs. Cyclohexane Derivatives
  • N-(2-Chloro-quinazolin-4-yl)-N',N'-dimethyl-cyclohexane-1,4-diamine hydrochloride ():
    • Replaces the benzene ring in dimethylaniline with a cyclohexane ring.
    • Cyclohexane introduces conformational rigidity, which may reduce membrane permeability compared to the planar benzene analog.
    • The hydrochloride salt form (as in ) enhances crystallinity and stability but may increase toxicity .
Alkyl vs. Aromatic Side Chains
  • 2-(Butan-2-yl)-N⁴-ethyl-N⁴-methyl-2-(naphthalen-1-yl)butane-1,4-diamine ():
    • Features branched alkyl and naphthyl groups instead of chlorophenyl/quinazoline.
    • The bulky substituents likely hinder π-π stacking interactions critical for binding to biological targets like kinases.

Nucleophilic Aromatic Substitution (SNAr)

  • The target compound’s synthesis likely parallels N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (), where SNAr reactions between chlorinated heterocycles and diamines yield functionalized products. Key steps include:
    • Activation of the chloro-heterocycle (e.g., 2-chloroquinazoline) for nucleophilic attack.
    • Coupling with N,N-dimethylbenzene-1,4-diamine under basic conditions.
    • Purification via chromatography (HPLC, TLC) and characterization by NMR and MS .

Comparative Yields and Challenges

  • N'-[6-(Dichloromethyl)-2-methyl-5-nitropyrimidin-4-yl]-N,N-dimethylbenzene-1,4-diamine ():
    • Synthesized in 25–37% yield via nitro-diene intermediates.
    • Lower yields compared to SNAr-based routes (e.g., 87% for compound 25a in ) highlight the efficiency of SNAr for electron-deficient systems .

Physicochemical and Spectral Properties

Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Key Features
Target Compound Not reported Not reported Expected C-Cl stretch ~750 cm⁻¹
Compound 1 () 3280 (N–H), 2221 (C≡N) 2.83 (N(CH₃)₂), 6.68–7.34 (Ar–H) Dimethylamino and cyano groups
27c () 1690 (C=O) 3.80 (–CH₂–), 6.68–7.34 (Ar–H) Dichloromethyl and nitro groups

Solubility and Stability

  • N,N-Dimethylbenzene-1,4-diamine derivatives (): Hydrochloride salts (e.g., ) exhibit higher solubility in polar solvents (e.g., water, ethanol) but may degrade under acidic conditions. Neutral analogs (e.g., pyrazolo-pyrimidine in ) show better lipid solubility, favoring blood-brain barrier penetration .

Anticancer Potential

  • Quinazoline derivatives (e.g., ) inhibit tyrosine kinases (e.g., EGFR) by competing with ATP binding.
  • Thiazole-pyrimidine hybrids () may target bacterial enzymes (e.g., dihydrofolate reductase), indicating divergent therapeutic applications .

Degradation and Metabolites

  • N,N-Dimethylbenzene-1,4-diamine () is a degradation product of methyl orange, detected via GC-MS (retention time: 19.17 min).

Biological Activity

N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine, a compound belonging to the quinazoline family, has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula for this compound is C19H22ClN5. The compound features a quinazoline core substituted with a chlorophenyl group and dimethylated amine functionalities, which contribute to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including the target compound. For instance:

  • Cytotoxicity Studies : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated significant cytotoxic effects at concentrations ranging from 0.1 to 100 μM, with some derivatives exhibiting IC50 values below 10 μM, suggesting strong potential as an anticancer agent .
CompoundCell LineIC50 (μM)
This compoundMCF-7<10
This compoundHeLa<10
  • Mechanism of Action : Quinazoline derivatives often act by inhibiting key enzymes involved in cancer cell proliferation. They have been shown to interact with tubulin and affect its polymerization, leading to apoptosis in cancer cells . Additionally, some derivatives function as inhibitors of protein kinases that are crucial for tumor growth and survival .

Antibacterial Activity

Research indicates that quinazoline-based compounds possess notable antibacterial properties. The compound's structure allows it to inhibit bacterial growth through various mechanisms:

  • Inhibition of Bacterial Enzymes : Quinazolines have been documented to inhibit bacterial enzymes such as topoisomerases and dihydrofolate reductase, which are essential for bacterial DNA replication .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives have also been explored:

  • In Vitro Studies : Various studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This inhibition is crucial for the treatment of inflammatory diseases .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of quinazoline derivatives and evaluated their biological activities. Among them, a specific derivative exhibited significant inhibition against COX enzymes with an IC50 value of 6.5 µM .
  • Hybrid Compounds : Research has also focused on hybrid compounds combining quinazolines with other pharmacophores to enhance biological activity. These hybrids often show improved efficacy in anticancer assays compared to their parent compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Quinazoline Core Formation : Reacting 2-(2-chlorophenyl)quinazolin-4-amine with dimethylbenzene-1,4-diamine derivatives under reflux in ethanol or DMF.
  • Substitution Optimization : Use coupling agents like EDCI/HOBt for amide bond formation (if applicable) or catalytic Pd for cross-coupling reactions .
  • Statistical Design : Apply factorial design (e.g., Taguchi or Box-Behnken) to optimize parameters like temperature, solvent polarity, and stoichiometry, as demonstrated in similar diamine syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR and FTIR : Confirm the presence of dimethylamino groups (δ ~2.8–3.2 ppm in 1H^1H-NMR) and quinazoline C=N stretches (~1600 cm1^{-1} in IR) .
  • X-ray Crystallography : Resolve the chlorophenyl-quinazoline spatial arrangement, as seen in analogous structures (e.g., COD Entry 2232934 for benzene-diamine derivatives) .
  • Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion peak (e.g., [M+H]+^+ at m/z ~450–470) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian/B3LYP/6-31G(d) to map HOMO-LUMO gaps and identify electrophilic/nucleophilic sites .
  • Reaction Path Simulations : Apply quantum chemical reaction path searches (e.g., IRC analysis) to predict regioselectivity in substitution reactions .
  • AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to simulate reaction kinetics and identify energy-efficient pathways .

Q. What strategies resolve contradictions in biological activity data (e.g., varying IC50_{50} values in enzyme inhibition assays)?

  • Methodological Answer :

  • Dose-Response Replication : Use standardized assay protocols (e.g., fixed incubation times, controlled pH) to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., cholinesterase inhibition in ) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
  • Structural-Activity Validation : Cross-reference crystallographic data (e.g., COD 2212421) with molecular docking results to confirm binding modes .

Q. How can researchers identify and validate biological targets for this compound?

  • Methodological Answer :

  • Target Fishing : Use SwissTargetPrediction or PharmMapper to prioritize kinases or GPCRs based on structural similarity to quinazoline-diamine hybrids .
  • CRISPR Screening : Perform genome-wide knockout screens in cell lines to identify susceptibility genes linked to the compound’s cytotoxic effects .
  • SPR Biosensing : Validate binding kinetics (e.g., KDK_D) for predicted targets using surface plasmon resonance .

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